

# 2-Butoxy-4-fluorophenylboronic acid structural information and characterization

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-Butoxy-4-fluorophenylboronic acid
CAS No.:	480438-61-7
Cat. No.:	B1284246

[Get Quote](#)

An In-Depth Technical Guide to **2-Butoxy-4-fluorophenylboronic Acid**: Structure, Characterization, and Applications

## Abstract

**2-Butoxy-4-fluorophenylboronic acid** (CAS No. 480438-61-7) is a synthetically versatile organoboron compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.<sup>[1][2]</sup> Its unique substitution pattern—featuring a butoxy group for modulated solubility and steric influence, a fluorine atom for altering electronic properties and metabolic stability, and a reactive boronic acid moiety—makes it a valuable building block for carbon-carbon bond formation. This technical guide provides a comprehensive overview of its core structural information, a discussion of a representative synthetic pathway, detailed protocols for its analytical characterization, and its principal application in palladium-catalyzed cross-coupling reactions. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

## Core Structural and Physical Properties

**2-Butoxy-4-fluorophenylboronic acid** is a solid at room temperature, possessing the key structural features illustrated below.[3] The boronic acid functional group is a Lewis acid, capable of forming reversible covalent bonds with diols and participating in a wide array of chemical transformations.[4] The fluorine and butoxy substituents on the phenyl ring are critical for fine-tuning the molecule's reactivity, lipophilicity, and pharmacokinetic properties in downstream applications.[2][4]

**Figure 1:** Chemical Structure of **2-Butoxy-4-fluorophenylboronic acid**.

Table 1: Physicochemical Identifiers and Properties

Property	Value	Reference(s)
CAS Number	480438-61-7	[5][6]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> BFO <sub>3</sub>	[3][5]
Molecular Weight	212.03 g/mol	[3][5]
Appearance	Solid (typically white to off-white)	[3]
SMILES	<chem>CCCCOC1=C(C=CC(F)=C1)B(O)O</chem>	[6]
InChI Key	PLWSVNYQYXGJJG-UHFFFAOYSA-N	[3]

## Synthesis and Safe Handling

### Representative Synthetic Pathway

Phenylboronic acids are commonly synthesized via the reaction of an organometallic intermediate (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis.[7] A plausible and widely utilized route starts from 1-bromo-2-butoxy-4-fluorobenzene. The synthesis involves a lithium-halogen exchange at low temperature to generate an aryllithium species, which is then quenched with trimethyl borate. Subsequent workup with acid hydrolyzes the resulting boronate ester to afford the desired boronic acid.

**Figure 2:** General workflow for the synthesis of **2-Butoxy-4-fluorophenylboronic acid**.

## General Experimental Protocol: Synthesis

This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 1-bromo-2-butoxy-4-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- **Borylation:** Add trimethyl borate (1.2 eq) dropwise to the aryllithium solution, again ensuring the temperature remains at -78 °C.
- **Warm-up:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis:** Cool the flask in an ice bath and carefully quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the solution is acidic (pH ~1-2).
- **Extraction:** Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
- **Workup:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or hexanes/ethyl acetate) to yield the pure boronic acid.<sup>[8]</sup> Commercially available arylboronic acids often contain boroxine anhydrides, and recrystallization is crucial to ensure high reactivity in subsequent coupling reactions.<sup>[8]</sup>

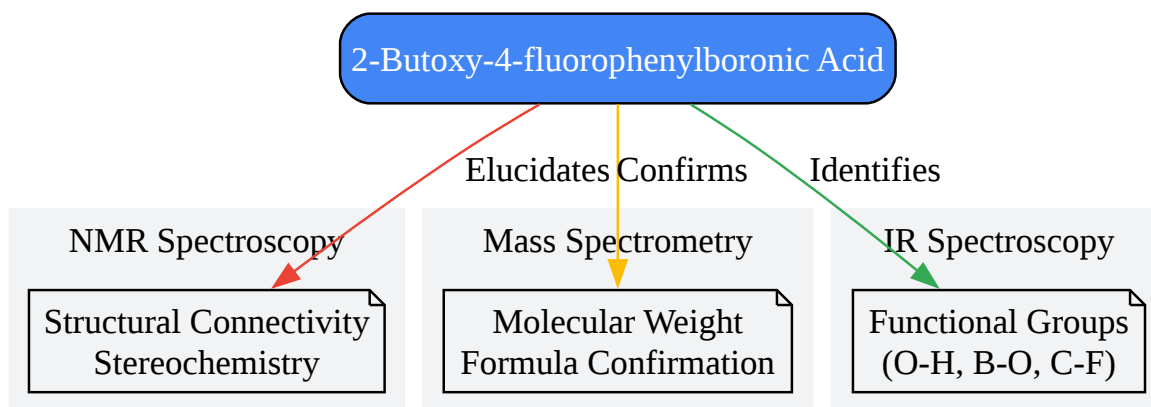
## Safety and Handling

**2-Butoxy-4-fluorophenylboronic acid** and its analogs are classified as irritants.<sup>[9][10][11]</sup>

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][11] Some boronic acids have been identified as potentially mutagenic, necessitating careful handling.[12]
- Precautions: Handle in a well-ventilated area or chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid breathing dust.[11]
- Storage: Store in a tightly sealed container in a cool, dry place.[6][11] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, so storage under inert atmosphere is recommended for long-term stability.

## Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of **2-Butoxy-4-fluorophenylboronic acid**. The following techniques are standard for the structural elucidation of organoboron compounds.[13][14][15]



[Click to download full resolution via product page](#)

**Figure 3:** Key analytical techniques for compound characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.[13][15] For this compound,  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ , and  $^{11}\text{B}$  NMR experiments provide complementary information.

- $^1\text{H}$  NMR: Provides information on the number and connectivity of protons. The spectrum is expected to show distinct signals for the aromatic protons, the butoxy chain protons, and the acidic  $\text{B}(\text{OH})_2$  protons.
- $^{13}\text{C}$  NMR: Reveals the carbon skeleton of the molecule.
- $^{19}\text{F}$  NMR: A single resonance is expected, confirming the presence of the fluorine atom.
- $^{11}\text{B}$  NMR: The chemical shift is highly sensitive to the coordination state of the boron atom. [16] For a tricoordinate boronic acid, a broad signal is typically observed in the range of  $\delta$  28-34 ppm.[16][17]

Table 2: Predicted  $^1\text{H}$  NMR Chemical Shifts and Multiplicities

Protons	Predicted $\delta$ (ppm)	Multiplicity	Integration
$\text{B}(\text{OH})_2$	8.0 - 9.5	Broad singlet	2H
Aromatic (3 protons)	6.8 - 7.8	Multiplets	3H
$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$	3.9 - 4.2	Triplet (t)	2H
$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$	1.7 - 1.9	Multiplet (m)	2H
$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$	1.4 - 1.6	Sextet (sxt)	2H
$-\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3$	0.9 - 1.1	Triplet (t)	3H

Note: Predicted shifts are estimates. Actual values depend on the solvent and concentration.

#### Protocol: Sample Preparation for NMR Analysis

- Weigh approximately 5-10 mg of **2-Butoxy-4-fluorophenylboronic acid** into a clean, dry vial.

- Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>). DMSO-d<sub>6</sub> is often preferred for boronic acids as it can help resolve the B(OH)<sub>2</sub> protons.
- Vortex the sample until the solid is completely dissolved.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
- Acquire spectra on a calibrated NMR spectrometer.

## Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental composition via high-resolution mass spectrometry (HRMS). The analysis of boronic acids can be complicated by their tendency to undergo dehydration in the gas phase to form boroxines (cyclic trimers).[18]

- Ionization Techniques: Electrospray ionization (ESI) is a common technique. Analysis in negative ESI mode can be advantageous.[12][19]
- Expected Ions: In addition to the molecular ion [M-H]<sup>-</sup> or [M+H]<sup>+</sup>, adducts with solvents or dimers/trimers may be observed.[19][20] High-throughput UPLC-MS methods have been developed to minimize these issues without pre-derivatization.[20]

### Protocol: Sample Preparation for LC-MS Analysis

- Prepare a stock solution of the boronic acid at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.
- Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., a mixture of acetonitrile and 10 mM ammonium acetate in water).[20]
- Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
- Analyze using a UPLC system coupled to an ESI-mass spectrometer.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

- Key Expected Bands:
  - O-H Stretch: A very broad and strong band around 3200-3600  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded -OH groups of the boronic acid.[21]
  - C-H Stretch: Bands in the 2850-3000  $\text{cm}^{-1}$  region from the butoxy chain and aromatic ring.
  - Aromatic C=C Stretch: Peaks in the 1450-1600  $\text{cm}^{-1}$  region.
  - B-O Stretch: A strong, characteristic band typically found around 1350  $\text{cm}^{-1}$ .[22]
  - C-O Stretch: A band around 1250  $\text{cm}^{-1}$  for the aryl ether.
  - C-F Stretch: A strong band in the 1100-1200  $\text{cm}^{-1}$  region.

#### Protocol: Acquiring an ATR-IR Spectrum

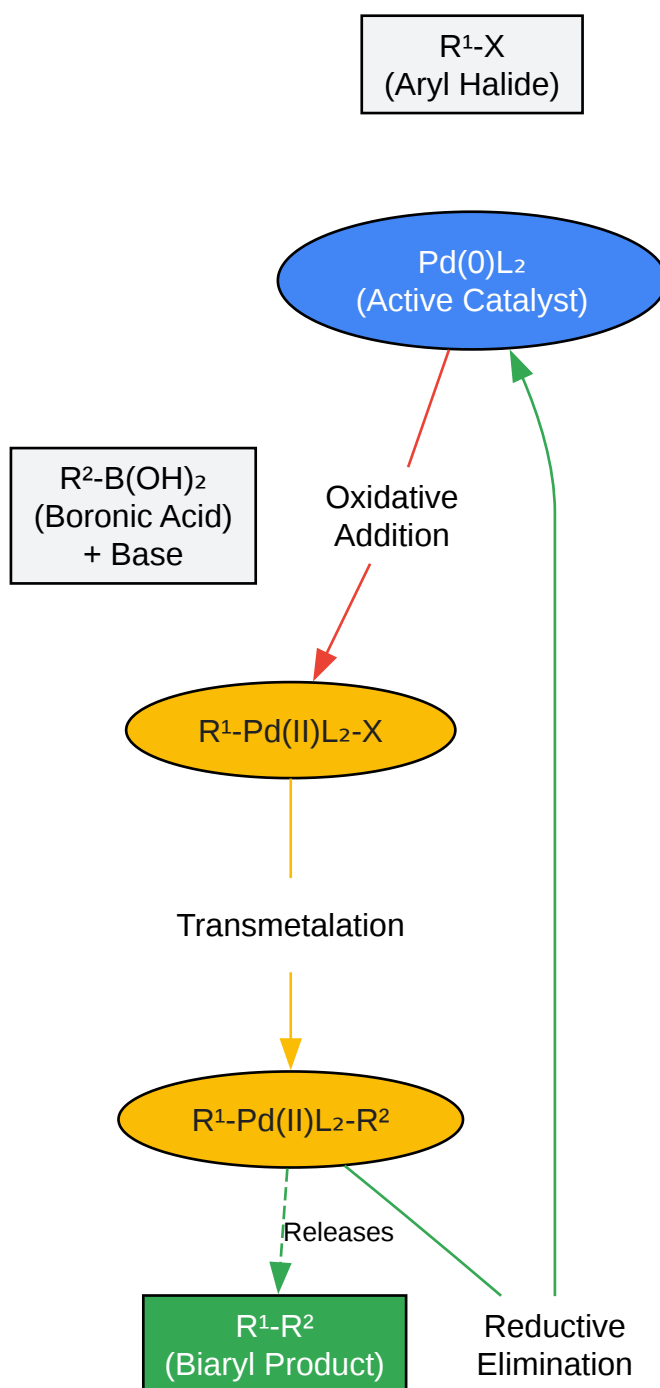
- Ensure the Attenuated Total Reflectance (ATR) crystal of the IR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry.
- Record a background spectrum.
- Place a small amount of the solid **2-Butoxy-4-fluorophenylboronic acid** powder onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.

## Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of **2-Butoxy-4-fluorophenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's aryl group and an organic halide or triflate, making it one of the most powerful methods for constructing biaryl structures, which are common motifs in pharmaceuticals.[23][24][25]

The catalytic cycle involves three key steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.[\[25\]](#)[\[26\]](#)
- Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[\[26\]](#)[\[27\]](#)
- Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.[\[24\]](#)[\[26\]](#)



[Click to download full resolution via product page](#)

**Figure 4:** The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## General Protocol: Suzuki-Miyaura Coupling

This is a representative protocol using a generic aryl bromide partner and should be optimized for specific substrates.

- **Reaction Setup:** In an oven-dried vial or flask, combine the aryl bromide (1.0 eq), **2-Butoxy-4-fluorophenylboronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq).[\[24\]](#)
- **Solvent Addition:** Evacuate and backfill the vessel with an inert gas (Argon). Add a deoxygenated solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[\[24\]](#)
- **Heating:** Seal the vessel and heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

## Conclusion

**2-Butoxy-4-fluorophenylboronic acid** stands as a highly functionalized and valuable building block for modern organic synthesis. Its well-defined structure allows for predictable reactivity, particularly in robust and high-yielding Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its properties, coupled with rigorous analytical characterization using NMR, MS, and IR spectroscopy, ensures its effective and reliable application in the synthesis of complex molecules for the pharmaceutical and materials science industries. Proper safety protocols are essential when handling this and other boronic acid derivatives.

## References

- Strohalm, M., Kavan, D., Novák, P., Volný, M., & Havlíček, V. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. *Analytical Chemistry*, 83(10), 3838–3843. [\[Link\]](#)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [\[Link\]](#)

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [\[Link\]](#)
- Reddy, G. N., Raman, N. V., & Reddy, A. V. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. *Analytical Methods*, 4(7), 2034-2039. [\[Link\]](#)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [\[Link\]](#)
- Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Retrieved from [\[Link\]](#)
- Griffiths, K., & Jones, D. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [\[Link\]](#)
- Rüger, C., Kirsch, G., & Mitschang, L. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography–Direct Electron Ionization Mass Spectrometry. *Analytical Chemistry*, 82(10), 4213–4219. [\[Link\]](#)
- NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [\[Link\]](#)
- Zhang, Y., et al. (2016). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. *Journal of Biomaterials Science, Polymer Edition*, 27(12), 1234-1248. [\[Link\]](#)
- Kim, K. T., et al. (2015). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. *Journal of Materials Chemistry B*, 3(4), 548-558. [\[Link\]](#)
- Zhang, Y., Guan, Y., & Zhou, S. (2016). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. *Journal of Biomaterials Science, Polymer Edition*, 27(12), 1234-1248. [\[Link\]](#)
- ResearchGate. (n.d.). Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. Retrieved from [\[Link\]](#)

- OUCI. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [\[Link\]](#)
- Kim, J., & Lee, Y. (2015). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. *Polymers*, 7(8), 1415-1433. [\[Link\]](#)
- AFG Bioscience LLC. (n.d.). Safety Data Sheet. Retrieved from [\[Link\]](#)
- Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: Applications of (4-Butoxy-2,3-difluorophenyl)boronic Acid in Synthesis. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [\[Link\]](#)
- Organic Syntheses. (n.d.). Procedure. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [\[Link\]](#)
- precisionFDA. (n.d.). (4-FLUOROPHENYL)BORONIC ACID. Retrieved from [\[Link\]](#)
- Journal of Chemical and Pharmaceutical Sciences. (2015). <sup>1</sup>HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [\[Link\]](#)
- Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*, 26(18), 5621. [\[Link\]](#)
- LookChem. (n.d.). Cas 849062-31-3, 5-Butoxy-2-fluorophenylboronic acid. Retrieved from [\[Link\]](#)
- Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*, 26(18), 5621. [\[Link\]](#)
- Wang, Z., et al. (2013). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. *Journal of Medicinal Chemistry*, 56(16), 6443–6453. [\[Link\]](#)

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. *Angewandte Chemie International Edition*, 47(15), 2670-2673. [[Link](#)]
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [[Link](#)]
- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. *Tetrahedron Letters*, 44(28), 5231-5233. [[Link](#)]
- sites@gsu. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [[Link](#)]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. *Angewandte Chemie International Edition*, 47(15), 2670-2673. [[Link](#)]
- ResearchGate. (n.d.). Synthesis of 12: (a) (4-(Ethoxycarbonyl)phenyl)boronic acid (22)... Retrieved from [[Link](#)]
- San Diego State University. (n.d.). <sup>11</sup>B NMR Chemical Shifts. Retrieved from [[Link](#)]
- SpectraBase. (n.d.). Phenylboronic acid - Optional[<sup>11</sup>B NMR] - Chemical Shifts. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [nbinno.com](http://nbinno.com) [[nbinno.com](http://nbinno.com)]
- 2. [lookchem.com](http://lookchem.com) [[lookchem.com](http://lookchem.com)]
- 3. 2-Butoxy-4-fluorophenylboronic acid | [CymitQuimica](http://CymitQuimica.com) [[CymitQuimica.com](http://CymitQuimica.com)]

- [4. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [5. scbt.com \[scbt.com\]](https://www.scbt.com)
- [6. 480438-61-7|\(2-Butoxy-4-fluorophenyl\)boronic acid|BLD Pharm \[bldpharm.com\]](#)
- [7. sites.pitt.edu \[sites.pitt.edu\]](https://sites.pitt.edu)
- [8. orgsyn.org \[orgsyn.org\]](https://orgsyn.org)
- [9. static.cymitquimica.com \[static.cymitquimica.com\]](https://static.cymitquimica.com)
- [10. tcichemicals.com \[tcichemicals.com\]](https://tcichemicals.com)
- [11. assets.thermofisher.com \[assets.thermofisher.com\]](https://assets.thermofisher.com)
- [12. waters.com \[waters.com\]](https://waters.com)
- [13. jchps.com \[jchps.com\]](https://jchps.com)
- [14. scilit.com \[scilit.com\]](https://scilit.com)
- [15. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [16. chemistry.sdsu.edu \[chemistry.sdsu.edu\]](https://chemistry.sdsu.edu)
- [17. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
- [18. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [19. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [21. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [22. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [23. Yoneda Labs \[yonedalabs.com\]](https://yonedalabs.com)
- [24. Suzuki Coupling: Mechanism & Examples | NROChemistry \[nrochemistry.com\]](https://nrochemistry.com)
- [25. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
- [26. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [27. Suzuki Coupling \[organic-chemistry.org\]](https://organic-chemistry.org)
- To cite this document: BenchChem. [2-Butoxy-4-fluorophenylboronic acid structural information and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284246/docs#2-butoxy-4-fluorophenylboronic-acid-structural-information-and-characterization>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)